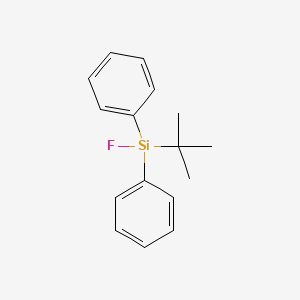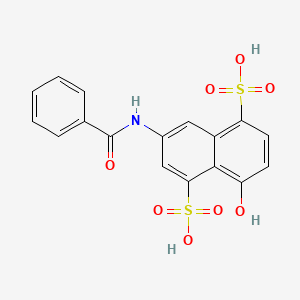
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, featuring benzamido and hydroxyl groups along with two sulfonic acid groups. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene. The process includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a strong oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules, while the benzamido and hydroxyl groups contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonic acid: Lacks the benzamido and hydroxyl groups, resulting in different reactivity and applications.
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: Similar structure but with an amino group instead of a benzamido group, leading to different chemical behavior and uses.
8-Hydroxyquinoline-5-sulfonic acid: Contains a quinoline ring instead of a naphthalene ring, offering distinct properties and applications.
Uniqueness
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance and potential.
Properties
CAS No. |
110827-70-8 |
|---|---|
Molecular Formula |
C17H13NO8S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-benzamido-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c19-13-6-7-14(27(21,22)23)12-8-11(9-15(16(12)13)28(24,25)26)18-17(20)10-4-2-1-3-5-10/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
SNLHNXXOWZCVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
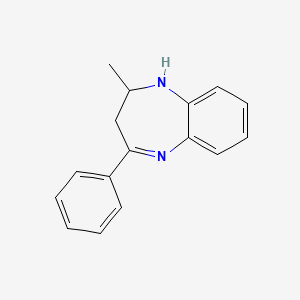
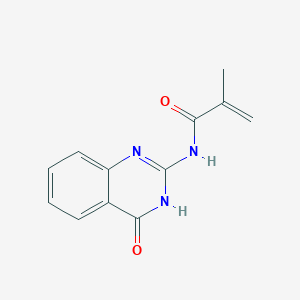

![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
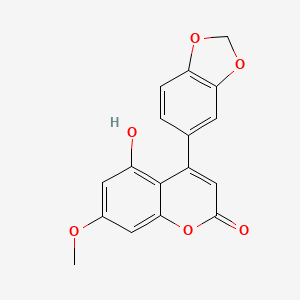
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
